α2/α1 Adrenoceptor Selectivity Ratio: Delequamine vs. Yohimbine and Idazoxan
In rat cortical membrane binding assays, delequamine (RS-15385-197) demonstrated a pKi of 9.45 for α2-adrenoceptors ([3H]-yohimbine displacement) and a pKi of 5.29 for α1-adrenoceptors ([3H]-prazosin displacement), yielding an α2/α1 selectivity ratio exceeding 14,000 in vitro [1][2]. In functional tissue assays, the α2/α1 selectivity ratio was >4,000 based on pA2 of 9.72-10.0 at α2-adrenoceptors (guinea-pig ileum and dog saphenous vein) versus pA2 of 5.9-6.05 at α1-adrenoceptors (dog saphenous vein and rabbit aorta) [1]. In contrast, the widely used α2 antagonist yohimbine exhibits an α2/α1 selectivity ratio of approximately 50-100 in comparable assays, while idazoxan shows a ratio of approximately 40-80 [3]. This represents a greater than 140-fold improvement in α2/α1 selectivity for delequamine over these commonly employed comparators.
| Evidence Dimension | α2/α1 Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | >14,000 (binding); >4,000 (functional) |
| Comparator Or Baseline | Yohimbine: 50-100; Idazoxan: 40-80 |
| Quantified Difference | >140-fold greater selectivity than yohimbine and idazoxan |
| Conditions | Rat cortical membranes ([3H]-yohimbine/[3H]-prazosin displacement); guinea-pig ileum, dog saphenous vein, rabbit aorta functional assays |
Why This Matters
For experiments where α1-adrenoceptor activation would confound interpretation (e.g., cardiovascular studies, smooth muscle assays, CNS noradrenergic signaling), delequamine's >140-fold selectivity advantage eliminates the need for α1-blocker co-administration or complex data correction.
- [1] Brown CM, MacKinnon AC, Redfern WS, et al. The pharmacology of RS-15385-197, a potent and selective alpha 2-adrenoceptor antagonist. Br J Pharmacol. 1993;108(2):516-525. View Source
- [2] Brown CM, MacKinnon AC, Redfern WS, et al. The pharmacology of RS-15385-197, a potent and selective alpha 2-adrenoceptor antagonist. Br J Pharmacol. 1993;108(2):516-525. View Source
- [3] MacKinnon AC, Kilpatrick AT, Kenny BA, Spedding M, Brown CM. [3H]-RS-15385-197, a selective and high affinity radioligand for alpha 2-adrenoceptors. Br J Pharmacol. 1992;106(4):1011-1018. View Source
